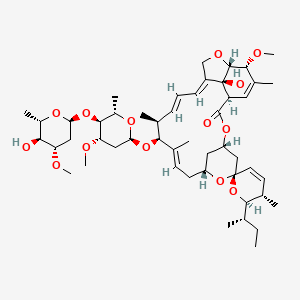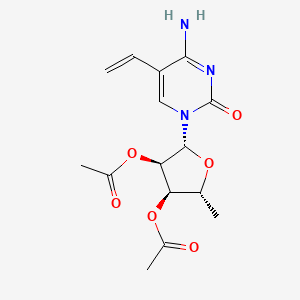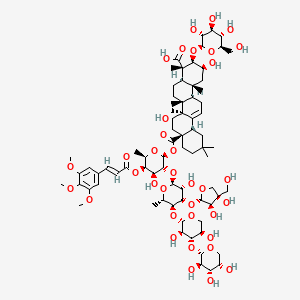
鬼臼皂苷F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. 它以其多样的药理特性而闻名,并因其潜在的治疗应用而被广泛研究。
科学研究应用
化学: 用作三萜皂苷研究中的参考化合物。
生物学: 研究其对细胞过程的影响,包括自噬和凋亡。
作用机制
生化分析
Biochemical Properties
Onjisaponin F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Onjisaponin F has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholinesterase . Additionally, it interacts with proteins involved in cell signaling pathways, including those related to neuroprotection and anti-inflammatory responses . These interactions are primarily mediated through binding to specific receptor sites, leading to the modulation of enzyme activity and protein function.
Cellular Effects
Onjisaponin F exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, Onjisaponin F enhances the proliferation and differentiation of neural stem cells, promoting neurogenesis in the hippocampus . It also affects cell signaling pathways related to inflammation, reducing the production of pro-inflammatory cytokines . Furthermore, Onjisaponin F modulates cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Onjisaponin F involves several key processes. At the molecular level, Onjisaponin F exerts its effects through binding interactions with specific biomolecules, such as receptors and enzymes . It has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain . Additionally, Onjisaponin F modulates gene expression by influencing transcription factors and signaling pathways involved in neuroprotection and anti-inflammatory responses . These molecular interactions contribute to the overall pharmacological effects of Onjisaponin F.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Onjisaponin F have been observed to change over time. Studies have shown that Onjisaponin F exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to Onjisaponin F has been associated with sustained neuroprotective and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that Onjisaponin F maintains its efficacy over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of Onjisaponin F vary with different dosages in animal models. Studies have shown that low to moderate doses of Onjisaponin F exhibit beneficial effects, such as enhanced cognitive function and reduced inflammation . High doses of Onjisaponin F may lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications of Onjisaponin F.
Metabolic Pathways
Onjisaponin F is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of neurotransmitters and other biomolecules . For instance, Onjisaponin F modulates the activity of enzymes involved in the synthesis and degradation of acetylcholine . Additionally, it influences metabolic flux and metabolite levels by regulating key metabolic pathways . These interactions contribute to the overall pharmacological effects of Onjisaponin F.
Transport and Distribution
Onjisaponin F is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, Onjisaponin F is distributed to various cellular compartments, including the cytoplasm and nucleus . These interactions influence the localization and accumulation of Onjisaponin F, contributing to its overall pharmacological effects.
Subcellular Localization
The subcellular localization of Onjisaponin F plays a crucial role in its activity and function. Onjisaponin F is primarily localized in the cytoplasm and nucleus of cells . It has been shown to interact with specific targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of Onjisaponin F influences its interactions with biomolecules and its overall pharmacological effects.
准备方法
合成路线和反应条件: 绞股蓝皂苷F可以通过各种化学过程合成,这些过程涉及三萜皂苷苷元的糖基化。 合成路线通常涉及多个步骤,包括羟基的保护和脱保护、糖基化反应以及纯化过程 .
工业生产方法: 绞股蓝皂苷F的工业生产涉及从远志和日本远志的根中提取和纯化。该过程包括:
提取: 将根部干燥并粉碎,然后用甲醇或乙醇等溶剂提取。
纯化: 粗提物经柱色谱等色谱技术分离出绞股蓝皂苷F。
化学反应分析
反应类型: 绞股蓝皂苷F会发生各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 取代反应可以在分子中引入新的官能团.
常用试剂和条件:
氧化: 高锰酸钾或过氧化氢等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 在适当条件下使用各种亲核试剂和亲电试剂.
相似化合物的比较
绞股蓝皂苷F与其他三萜皂苷如绞股蓝皂苷B和绞股蓝皂苷E进行比较:
绞股蓝皂苷B: 以其诱导自噬作用和神经保护特性而闻名。
绞股蓝皂苷E: 表现出类似的免疫调节作用,但其糖基化模式不同
独特性: 绞股蓝皂苷F由于其独特的糖基化模式及其强大的神经保护和免疫调节作用而脱颖而出,使其成为治疗应用中的一种有价值的化合物 .
属性
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+/t31-,32+,35+,36+,37+,38-,41-,42-,43-,45+,46-,47+,48-,49-,50+,51-,52-,53+,54+,55+,57+,58-,59+,60+,61+,62+,63+,64+,65+,66+,70-,71-,72+,73+,74+,75-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNHPZHTNFCNP-JJEFWQELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O)O)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H112O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1589.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Onjisaponin F?
A1: Onjisaponin F acts as a non-competitive inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase []. This means it binds to the enzyme at a site different from the cAMP binding site, preventing the breakdown of cAMP. This inhibition leads to increased intracellular cAMP levels, which can have various downstream effects depending on the cell type.
Q2: How does Onjisaponin F compare to other known cAMP phosphodiesterase inhibitors like papaverine?
A2: Onjisaponin F exhibits similar inhibitory activity to papaverine against cAMP phosphodiesterase. The IC50 values (concentration required for 50% inhibition) of Onjisaponins E, F, and G are comparable to that of papaverine []. Additionally, like papaverine, Onjisaponin F acts as a non-competitive inhibitor [], suggesting a similar mechanism of action.
Q3: What is the significance of Onjisaponin F's ability to induce Nerve Growth Factor (NGF) synthesis?
A3: Research indicates that Onjisaponin F, along with other onjisaponins from Polygala tenuifolia, can significantly increase NGF production in cultured rat astrocytes []. This finding is particularly interesting in the context of neurodegenerative diseases like Alzheimer's disease, where NGF deficiency is a contributing factor. The ability of Onjisaponin F to stimulate NGF synthesis suggests its potential therapeutic application in such conditions.
Q4: Can Onjisaponin F be used as an adjuvant, and if so, how does it work?
A4: Yes, Onjisaponin F demonstrates potent mucosal adjuvant activity when administered intranasally with influenza HA vaccine in mice []. It significantly enhances both serum HI antibody and nasal anti-influenza virus IgA and IgG antibody titers []. This suggests that Onjisaponin F can effectively boost the immune response to nasally administered vaccines, making it a promising candidate for developing more effective intranasal vaccines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

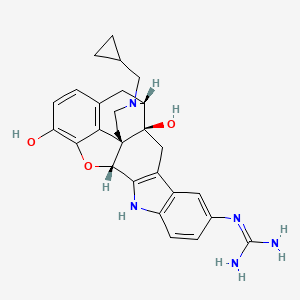
![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)

![[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B1244359.png)
![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B1244362.png)
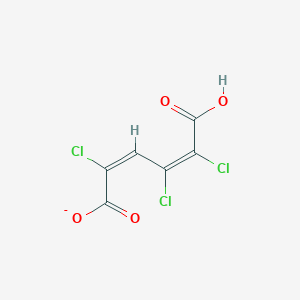

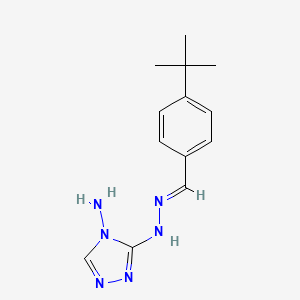
![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)
![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)
![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)
